molecular formula C7H10O2 B3017465 4-Prop-2-ynoxybutanal CAS No. 524067-81-0

4-Prop-2-ynoxybutanal

Cat. No. B3017465
CAS RN: 524067-81-0
M. Wt: 126.155
InChI Key: KPCMDPOLBZCQGK-UHFFFAOYSA-N
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Description

4-Prop-2-ynoxybutanal is a chemical compound that is part of a broader class of organic molecules which can be synthesized through various chemical reactions. The compound is characterized by the presence of a propargyl ether functional group and an aldehyde group, making it a versatile intermediate for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of compounds related to this compound can be achieved through carbon-carbon coupling reactions. For instance, the coupling of prop-2-yn-1-ols with allyl alcohol in the presence of a ruthenium(II) catalyst leads to the formation of regioselective isomers that can undergo cyclization to form tetrahydropyrans . Another method involves the reaction of phenol or aniline derivatives with propargyl bromide, using K2CO3 as a base and acetone as a solvent, to yield (prop-2-ynyloxy) benzene derivatives . These methods demonstrate the synthetic versatility of propargyl ethers and their potential in creating a variety of bioactive molecules.

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is characterized by the presence of a propargyl group attached to an oxygen atom, which is further connected to a butanal moiety. The structure of such compounds can be manipulated through various chemical reactions, leading to the formation of different heterocyclic compounds, as seen in the synthesis of aza-claisen rearrangement products and oxazolines .

Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions due to its functional groups. For example, the propargyl ether moiety can participate in Claisen rearrangement to form heterocycles , while the aldehyde group can be involved in cyclization reactions to form tetralones . Additionally, the compound can react with arenes under superelectrophilic activation to yield products of propargylation or allenylation .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of related compounds can be inferred. Typically, such molecules would have moderate to high reactivity due to the presence of the alkyne and aldehyde functional groups. The solubility and stability of these compounds can be influenced by the substituents present on the aromatic ring, as seen in the synthesis of (prop-2-ynyloxy) benzene derivatives . The presence of electron-withdrawing or electron-donating groups can affect the reactivity and stability of the phenoxide ion, which in turn influences the overall yield of the reaction .

Scientific Research Applications

1. Angiotensin II Receptor Antagonists

A study focused on the potential antihypertensive and cardiotropic properties of new 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3dihydro-1,3-thiazol-2-imines, which may be structurally related to 4-Prop-2-ynoxybutanal. These compounds showed high affinity to the angiotensin II receptor, indicating potential as inhibitors with antihypertensive effects (Drapak et al., 2019).

2. Metabolomic Profiling

Research on propolis samples in Brazil identified new prenylated aromatic compounds structurally similar to this compound. These compounds exhibited antioxidant and antitumor potential, highlighting the diverse biological activities of compounds structurally related to this compound (Costa et al., 2020).

3. Enzyme Inactivation

A study investigated the reactions of analogues of 4-aminobutyrate, structurally similar to this compound, with various transaminases. The findings suggest potential applications in enzyme inactivation and modulation (John, Jones, & Fowler, 1979).

4. Organic Synthesis

Research on prop-2-ynylsulfonium salts demonstrated their utility in organic synthesis, producing 4-quinolones with alkylthio groups. Compounds like this compound may serve as valuable intermediates in synthetic chemistry (Chen et al., 2020).

5. Photoalignment in Liquid Crystals

A study reported on prop-2-enoates derived from this compound analogues, which were effective in promoting the photoalignment of nematic liquid crystals. This indicates their potential application in liquid crystal display technologies (Hegde et al., 2013).

6. Drug Compatibility Studies

Research on the compatibility of propofol with other drugs, including 4-hydroxybutyric acid, reveals the importance of understanding the interactions of compounds like this compound in pharmacological contexts (Gersonde et al., 2016).

7. Superelectrophilic Activation in Organic Chemistry

A study on alkyl 4-hydroxybut-2-ynoates, structurally related to this compound, highlighted their role in superelectrophilic activation, leading to diverse organic synthesis applications (Devleshova, Lozovskiy, & Vasilyev, 2019).

8. Synthesis of Benzene Derivatives

Research demonstrated an efficient method for synthesizing (prop-2-ynyloxy) benzene derivatives, indicating the potential of this compound and its analogues in creating various biologically active compounds (Batool et al., 2014).

9. Biosynthesis Optimization

A study on 1,2,4-butanetriol synthesis from xylose in E. coli explored pathway optimization, indicating the potential of derivatives of this compound in metabolic engineering (Zhang, Wang, Zhang, & Gao, 2016).

10. Tissue Engineering Materials

Polyhydroxyalkanoates (PHA), related to this compound, were studied for their applications in tissue engineering, demonstrating the potential of similar compounds in biomedical applications (Chen & Wu, 2005).

Future Directions

Recent research has shown that prop-2-ynyl groups, similar to the one in “4-Prop-2-ynoxybutanal”, have been used in novel chemical reactions, suggesting potential future directions for the use of “this compound” in similar reactions .

properties

IUPAC Name

4-prop-2-ynoxybutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-2-6-9-7-4-3-5-8/h1,5H,3-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCMDPOLBZCQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

524067-81-0
Record name 4-(prop-2-yn-1-yloxy)butanal
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